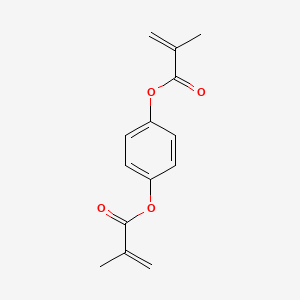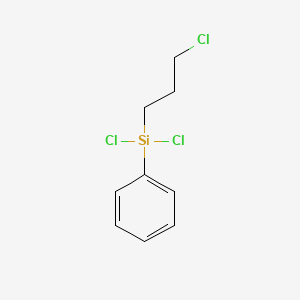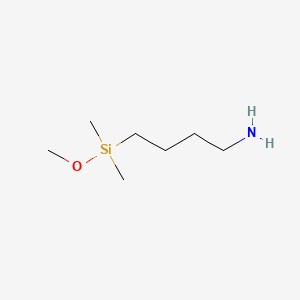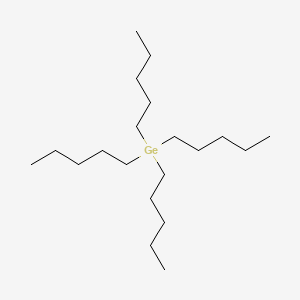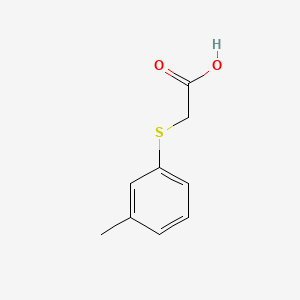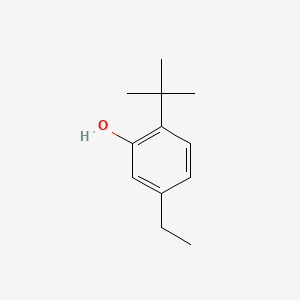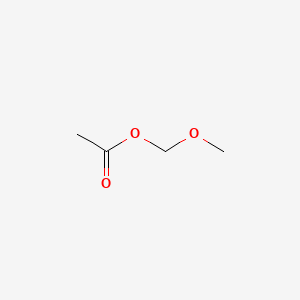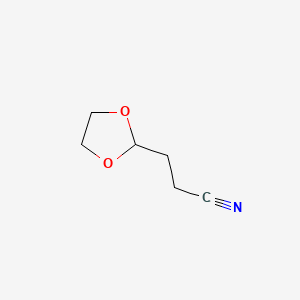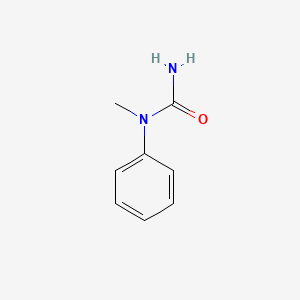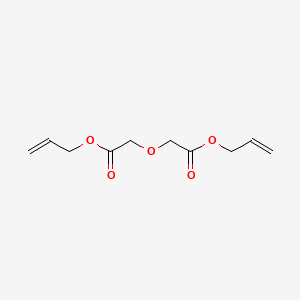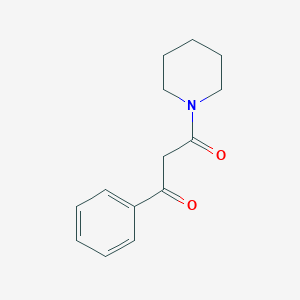
4-Hydroxy-3-nitrobenzophenone
描述
4-Hydroxy-3-nitrobenzophenone is an organic compound with the molecular formula C13H9NO4. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzophenone structure. This compound is known for its yellow crystalline appearance and has a melting point of approximately 92-93°C .
作用机制
Target of Action
Benzophenone derivatives have been investigated for their antitumor activity , suggesting that they may interact with cellular targets involved in tumor growth and proliferation.
Mode of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity
Biochemical Pathways
Benzophenone derivatives have been associated with antitumor activity , which could involve multiple biochemical pathways related to cell growth, proliferation, and apoptosis.
Result of Action
Given the reported antitumor activity of benzophenone derivatives , it is plausible that 4-Hydroxy-3-nitrobenzophenone could induce changes at the molecular and cellular levels that inhibit tumor growth and proliferation.
生化分析
Biochemical Properties
4-Hydroxy-3-nitrobenzophenone interacts with various enzymes and proteins in biochemical reactions . It is involved in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These interactions are stabilized by resonance .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression . It participates in free radical reactions, where it interacts with N-bromosuccinimide (NBS) to form succinimide .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrobenzophenone can be synthesized through various methods. One common method involves the nitration of 4-hydroxybenzophenone using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired position .
Another method involves the treatment of 4-methylamino-3-nitrobenzophenone with boiling 10% aqueous sodium hydroxide for 48 hours, yielding this compound with a 52% yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
化学反应分析
Types of Reactions: 4-Hydroxy-3-nitrobenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
科学研究应用
4-Hydroxy-3-nitrobenzophenone has a wide range of applications in scientific research:
相似化合物的比较
4-Hydroxybenzophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzophenone: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Hydroxy-3-nitrobenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different chemical properties and applications.
Uniqueness: 4-Hydroxy-3-nitrobenzophenone is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
(4-hydroxy-3-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12-7-6-10(8-11(12)14(17)18)13(16)9-4-2-1-3-5-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPWIFSQHLDLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282607 | |
| Record name | 4-HYDROXY-3-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-98-2 | |
| Record name | NSC26791 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-HYDROXY-3-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-hydroxy-3-nitrobenzophenone in the provided research papers?
A1: this compound is primarily employed as a key component in the synthesis of activated esters on solid supports (polymers) [, , , ]. These activated esters then act as efficient acylating reagents for various applications, particularly in peptide synthesis.
Q2: How is this compound incorporated into solid-phase synthesis?
A2: The research demonstrates that this compound can be attached to solid resins, such as polystyrene []. This immobilized form allows for easier reaction workup and purification in solid-phase synthesis.
Q3: Can you provide an example of how this compound-based activated esters are utilized in peptide synthesis?
A3: One study [] describes the synthesis of enkephalins (peptide neurotransmitters) using polymeric activated esters derived from this compound. The polymeric reagent reacts with amino acids, facilitating the step-wise construction of the desired peptide sequence on the solid support.
Q4: Beyond peptide synthesis, are there other applications of this compound highlighted in the research?
A4: Yes, one study [] explores the modification of agarose gel with this compound. This modification introduces hydrophobic groups to the gel, enabling the oriented immobilization of enzymes like chymotrypsin and trypsin. This oriented immobilization can potentially enhance the enzyme's activity and stability for various biotechnological applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


